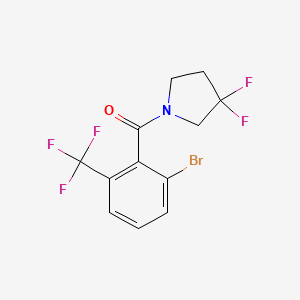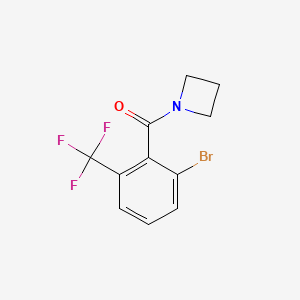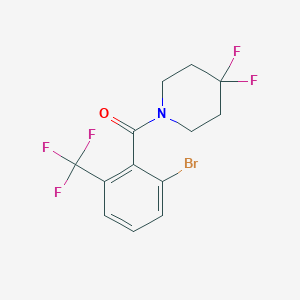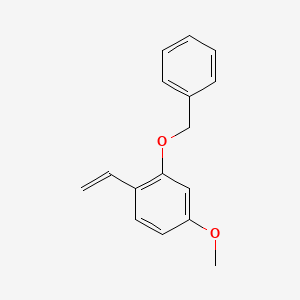
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene is an organic compound that belongs to the class of aromatic bromides It features a bromine atom attached to a benzene ring, which is further substituted with a cyclohexylmethoxy group and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclohexylmethoxy and vinyl groups. One common method is the bromination of 1-(cyclohexylmethoxy)-4-vinylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The vinyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Reagents like sodium ethoxide or potassium tert-butoxide are used under high temperatures.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield a hydroxyl-substituted product.
Elimination: The major product is typically an alkene formed by the removal of the bromine atom and a hydrogen atom.
Oxidation: Oxidation of the vinyl group can lead to the formation of epoxides or diols.
科学的研究の応用
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of brominated aromatic compounds with biological molecules.
Industry: Used in the production of advanced materials, including polymers and resins with unique properties.
作用機序
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene depends on its interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo polymerization or addition reactions. The cyclohexylmethoxy group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2-Bromo-1-(methoxy)-4-vinylbenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Bromo-1-(cyclohexylmethoxy)-4-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.
2-Chloro-1-(cyclohexylmethoxy)-4-vinylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-1-(cyclohexylmethoxy)-4-vinylbenzene is unique due to the combination of the bromine atom, cyclohexylmethoxy group, and vinyl group. This combination imparts specific chemical properties, such as reactivity towards nucleophiles and the ability to undergo polymerization reactions, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDIYUJTXNUBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














